molecular formula C9H7F3O3 B13578178 2-Hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid

2-Hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid

Cat. No.: B13578178
M. Wt: 220.14 g/mol
InChI Key: UHYPDTKMNBFZFH-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7F3O3 This compound is characterized by the presence of a hydroxy group, a trifluorophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3,6-trifluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis to yield the desired product. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide and an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of biocatalysis, where enzymes are employed to catalyze specific reactions, is also gaining popularity due to its efficiency and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced compounds .

Scientific Research Applications

2-Hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and trifluorophenyl moiety play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid is unique due to the combination of its hydroxy group and trifluorophenyl moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

2-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid

InChI

InChI=1S/C9H7F3O3/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7,13H,3H2,(H,14,15)

InChI Key

UHYPDTKMNBFZFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CC(C(=O)O)O)F)F

Origin of Product

United States

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